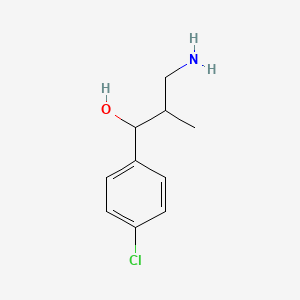
3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol is an organic compound that features a unique structure with an amino group, a chlorophenyl group, and a hydroxyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methylpropan-1-ol under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride in an ethanol solution to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-amino-1-(4-chlorophenyl)-2-methylpropan-1-one.
Reduction: Formation of 3-amino-1-(4-chlorophenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism by which 3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile: Known for its antimicrobial activity.
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate: Exhibits similar structural features and biological activities.
Uniqueness
3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its structural simplicity compared to more complex analogs makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
3-amino-1-(4-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3 |
Clave InChI |
RJHKTARELHIRAN-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
methanol](/img/structure/B13185917.png)

![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)

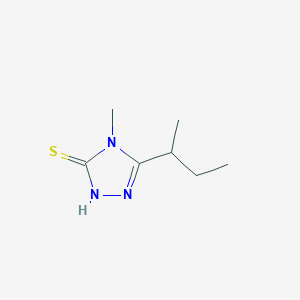

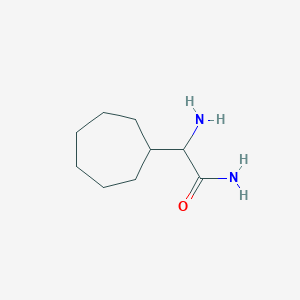
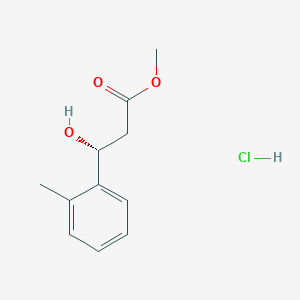
![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
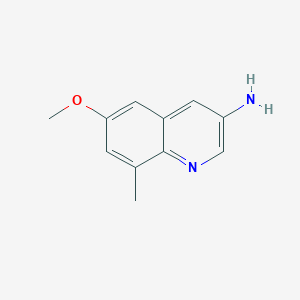
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)

